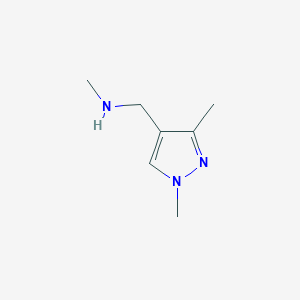

1-(1,3-二甲基-1H-吡唑-4-基)-N-甲基甲醛胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

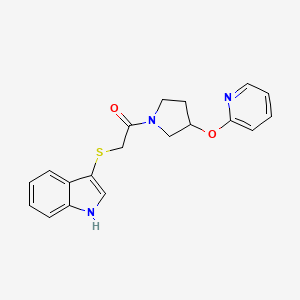

描述

The compound “1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate” is a related compound . It has a molecular weight of 156.18 and is a solid at room temperature . Its IUPAC name is 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrate .

Molecular Structure Analysis

The InChI code for “1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate” is 1S/C7H10N2O.H2O/c1-5-7(6(2)10)4-9(3)8-5;/h4H,1-3H3;1H2 . This code provides a standard way to encode the compound’s molecular structure.科学研究应用

抗精神病潜力

一项研究重点介绍了一系列 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的合成和药理学评估,目标是新型潜在抗精神病药。最初的目标化合物在小鼠中表现出自发运动减少,剂量并未导致共济失调,并且在体外未与 D2 多巴胺受体结合,这表明了一种新型抗精神病样特征,而没有与多巴胺受体拮抗相关的典型副作用 (Wise 等人,1987)。

缓蚀

对联吡唑衍生物的研究,包括与 1-(1,3-二甲基-1H-吡唑-4-基)-N-甲基甲胺结构相关的化合物,发现这些分子可能充当缓蚀剂。密度泛函理论 (DFT) 研究阐明了这些化合物的抑制效率和反应位点,提供了关于其在保护金属免受腐蚀方面的潜在应用的见解 (Wang 等人,2006)。

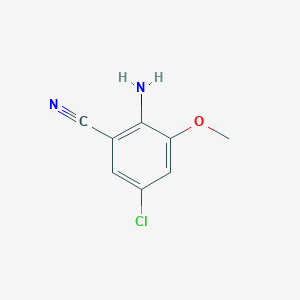

抗菌和抗癌剂

吡唑衍生物也已被合成用于评估作为抗菌剂和抗癌剂。一项研究合成了由 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成的化合物,其对某些细胞系的抗癌活性高于阿霉素,并具有良好至优异的抗菌活性 (Hafez 等人,2016)。

合成和生物活性

另一条研究途径涉及合成并入含氮和含硫杂环的 3,5-二甲基-1H-吡唑衍生物。这些化合物对几种细菌种类表现出抗菌活性,表明这些分子有可能作为开发新型抗菌药物的先导 (Al-Smaisim,2012)。

材料科学应用

在材料科学中,吡唑衍生物因其在创造具有独特性能的新材料方面的潜力而被探索。一项研究合成了具有杂化吡唑配体的钯 (II) 配合物并对其进行了表征,研究了它们的结构和电子特性。这些配合物由于其独特的化学性质,在催化和作为功能材料方面具有潜在的应用 (Guerrero 等人,2008)。

安全和危害

作用机制

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It’s known that similar pyrazole derivatives have shown significant activity against leishmania aethiopica clinical isolate and plasmodium berghei infected mice , suggesting that they may affect the biochemical pathways of these organisms.

Result of Action

Similar pyrazole derivatives have shown significant antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

属性

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-7(4-8-2)5-10(3)9-6/h5,8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIUFQOIUWBJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2771468.png)

![4-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2771469.png)

![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)

![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2771476.png)

![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/no-structure.png)

![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylmethanesulfonamide](/img/structure/B2771487.png)